1-(3-Bromophenoxy)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

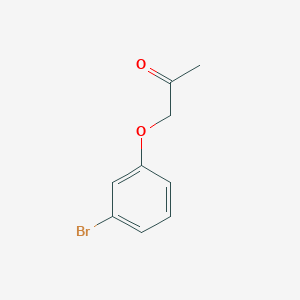

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUCAJHCWJFEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Storage:store 1 3 Bromophenoxy Propan 2 One in a Tightly Closed Container in a Dry, Cool, and Well Ventilated Placeechemi.comechemi.com. Keep It Away from Incompatible Materials Such As Strong Oxidizing Agents.

Requirements for Personal Protective Equipment (PPE) in Research Settings

The use of appropriate PPE is the last line of defense against chemical exposure. The following PPE is mandatory when handling 1-(3-Bromophenoxy)propan-2-one:

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles echemi.com.

Skin and Body Protection: A laboratory coat must be worn at all times. When handling the compound, chemically resistant gloves (e.g., nitrile) should be worn. It is recommended to wear impervious clothing to prevent skin contact echemi.com.

Respiratory Protection: For routine handling within a fume hood, respiratory protection is generally not required. However, if the engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a large spill, a full-face respirator with appropriate cartridges should be used echemi.com.

Interactive Data Table: PPE Requirements for this compound

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in fume hood |

| Handling Solutions | Safety Goggles (Face Shield if splash risk) | Nitrile Gloves | Lab Coat | Not required in fume hood |

| Large Spill Cleanup | Safety Goggles and Face Shield | Heavy-duty Chemical Resistant Gloves | Chemical Resistant Apron/Suit | Full-face Respirator |

Emergency Response Protocols for Spills and Accidental Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

Small Spills (in a fume hood):

Alert personnel in the immediate area.

Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand).

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

Decontaminate the area with soap and water.

Large Spills (outside a fume hood):

Evacuate the immediate area and alert others.

If the spill is flammable, remove all ignition sources.

Contact the institution's emergency response team.

Prevent entry into the affected area.

Accidental Exposure:

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention echemi.com.

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists echemi.com.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention echemi.comechemi.com.

Environmentally Sound Disposal Methods for Chemical Waste Generated in Research

Proper disposal of chemical waste is essential to protect the environment. As a brominated organic compound, this compound and its waste products require specific disposal procedures.

Waste Collection: All waste containing this compound, including contaminated solids (e.g., weighing paper, absorbent materials) and solutions, must be collected in a designated, properly labeled hazardous waste container. The container should be kept closed when not in use and stored in a secondary containment tray in a well-ventilated area.

Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent potentially dangerous reactions.

Disposal Method: The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility. This high-temperature process is designed to destroy the organic molecule and manage the resulting halogenated byproducts in an environmentally responsible manner. Do not dispose of this chemical down the drain or in regular trash. All disposal must be in accordance with local, state, and federal regulations.

Computational Chemistry and Molecular Modeling Investigations of 1 3 Bromophenoxy Propan 2 One

Quantum Chemical Calculations using Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules at the atomic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For a molecule like 1-(3-Bromophenoxy)propan-2-one, such calculations could provide fundamental insights into its behavior.

Geometry Optimization and Energetic Conformation Analysis

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, with its flexible ether linkage and propanone side chain, multiple low-energy conformations, or conformers, are expected to exist.

A systematic conformational analysis would involve rotating the single bonds, specifically the C-O and C-C bonds of the side chain, and performing geometry optimization for each starting structure. The relative energies of the resulting stable conformers would then be calculated to identify the global minimum and other low-lying, thermally accessible conformations. This analysis is crucial as the molecular properties can be significantly influenced by its 3D structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 0.8 |

| C | 180° | 0.0 |

Note: This table is illustrative and not based on actual computational data.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals, which are regions of space where electrons are likely to be found. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. biomedres.us A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich bromophenoxy ring, while the LUMO might be centered on the carbonyl group of the propanone moiety. Analysis of the spatial distribution of these orbitals would provide insights into the molecule's electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show a region of high negative potential around the carbonyl oxygen, making it a likely site for interaction with electrophiles. The bromine atom and the aromatic ring could also exhibit distinct electrostatic features influencing their reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgijnc.ir It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which can be quantified by second-order perturbation theory. These interactions represent intramolecular charge transfer from filled (donor) NBOs to empty (acceptor) NBOs, which contribute to the stability of the molecule.

In this compound, significant donor-acceptor interactions would be expected between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the aromatic ring and the carbonyl group.

Prediction of Spectroscopic Properties through Computational Methods (NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These predictions, when compared to experimental spectra, can aid in the assignment of peaks and the confirmation of the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This computed spectrum can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. sharif.edu The calculated absorption wavelengths (λmax) and oscillator strengths can provide insights into the electronic structure and chromophores present in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=O Chemical Shift | ~205 ppm |

| IR | C=O Stretch Frequency | ~1720 cm⁻¹ |

| UV-Vis | λmax | ~275 nm |

Note: This table is illustrative and not based on actual computational data.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, an MD simulation could be used to explore its conformational landscape in a particular solvent. By simulating the molecule's trajectory over time, one could identify the most populated conformations and the dynamics of transitions between them. Furthermore, MD simulations can provide detailed information about the interactions between the solute (this compound) and the surrounding solvent molecules, such as the formation of hydrogen bonds or other non-covalent interactions.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. For a molecule such as this compound, theoretical studies can elucidate potential reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates. While specific computational investigations focused exclusively on the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, we can infer potential areas of study based on the reactivity of its constituent functional groups: the aryl ether linkage, the ketone carbonyl group, and the brominated aromatic ring.

Theoretical studies of molecules with similar functionalities often employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. These calculations can provide critical insights into the thermodynamics and kinetics of various reaction pathways.

Potential Reaction Pathways for Theoretical Investigation:

Given the structure of this compound, several reaction types could be subjected to theoretical investigation to understand their mechanisms and transition states. These include:

Nucleophilic Addition to the Carbonyl Group: The ketone functionality is a prime site for nucleophilic attack. Computational studies could model the addition of various nucleophiles (e.g., hydrides, organometallics, enolates) to the carbonyl carbon. Such studies would aim to determine the geometry of the transition state, the activation energy of the reaction, and the stereochemical outcome if a chiral center is formed.

Reactions at the α-Carbon: The carbon atoms adjacent to the carbonyl group (α-carbons) are susceptible to deprotonation, forming an enolate intermediate. Theoretical calculations could explore the mechanism of enolate formation and its subsequent reaction with electrophiles. This would involve locating the transition state for proton abstraction and for the subsequent bond formation with the electrophile.

Cleavage of the Ether Linkage: The phenoxy ether bond can be cleaved under certain conditions, often requiring harsh reagents. Computational modeling could investigate the mechanism of this cleavage, for instance, by strong acids like HBr or HI. These studies would focus on the protonation of the ether oxygen and the subsequent nucleophilic attack by the halide ion, identifying the transition state for this SNAr-type (Substitution Nucleophilic Aromatic) or other substitution reactions.

Substitution on the Aromatic Ring: The bromine atom on the phenyl ring can be replaced via various transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution under specific conditions. Theoretical studies could elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle, and characterize the geometry and energy of the associated transition states. A recent study on a photoinduced intramolecular aryl ether rearrangement provided insights into the conversion of (hetero)aryl ethers to C-C coupled products, which takes place in the triplet state after photoexcitation. acs.orgnih.govresearchgate.netacs.orgnih.gov The key steps involve the addition of a carbonyl carbon to the ipso carbon of the aryl ether, followed by C-O cleavage of the resulting intermediate. acs.orgnih.govresearchgate.netacs.orgnih.gov

Illustrative Data from Theoretical Studies:

While specific data for this compound is not available, a typical computational study on a reaction mechanism would generate data such as that presented in the hypothetical tables below. These tables are for illustrative purposes to demonstrate the type of information that can be obtained from such theoretical investigations.

Table 1: Hypothetical Activation Energies for Nucleophilic Addition to this compound

| Nucleophile | Solvent | Computational Method | Activation Energy (kcal/mol) |

| Hydride (from NaBH₄) | Methanol (B129727) | DFT (B3LYP/6-31G) | 15.2 |

| Methylmagnesium bromide | Diethyl ether | DFT (B3LYP/6-31G) | 12.8 |

| Cyanide (from HCN) | Water | DFT (B3LYP/6-31G*) | 18.5 |

This table illustrates how computational chemistry can be used to predict the relative reactivity of different nucleophiles with the ketone. A lower activation energy suggests a faster reaction.

Table 2: Hypothetical Geometric Parameters of the Transition State for Hydride Addition

| Parameter | Value |

| C=O bond length (Å) | 1.35 |

| C-H (forming) bond length (Å) | 1.50 |

| O-C-H angle (°) | 110.5 |

| Imaginary Frequency (cm⁻¹) | -1250 |

This table provides a snapshot of the molecular geometry at the highest point on the reaction pathway (the transition state). The imaginary frequency is a key indicator of a true transition state.

Table 3: Hypothetical Reaction Energies for Ether Cleavage of this compound with HBr

| Reaction Step | Computational Method | ΔG (kcal/mol) |

| Protonation of Ether Oxygen | DFT (B3LYP/6-31G) | -5.7 |

| Nucleophilic Attack by Br⁻ | DFT (B3LYP/6-31G) | +25.3 (Activation) |

| Overall Reaction | DFT (B3LYP/6-31G*) | +8.1 |

This table illustrates the calculated change in Gibbs free energy (ΔG) for the key steps in a potential ether cleavage reaction. The positive activation energy indicates the energy barrier for the reaction.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Core Building Block in the Synthesis of Complex Organic Molecules

1-(3-Bromophenoxy)propan-2-one serves as a highly valuable and versatile building block in the field of organic synthesis. bohrium.com Its structure incorporates several key features that allow for a diverse range of chemical transformations. The presence of a ketone functional group, an ether linkage, and a bromine-substituted aromatic ring offers multiple reaction sites for chemists to exploit.

The synthesis of this key building block can be achieved through established synthetic methodologies. A common and efficient method is the Williamson ether synthesis, which involves the reaction of 3-bromophenol (B21344) with chloro- or bromoacetone. masterorganicchemistry.comchem-station.comyoutube.com This straightforward SN2 reaction provides a reliable route to the desired phenoxy propanone structure.

Once synthesized, this compound can participate in a wide array of reactions. The ketone moiety can undergo nucleophilic addition, condensation reactions, and can be reduced to a secondary alcohol. fiveable.me The aromatic bromine atom is a key handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents and the construction of more complex carbon skeletons. Furthermore, the phenoxy ether linkage, while generally stable, can be cleaved under specific conditions if required. This combination of reactive sites makes this compound a powerful tool for the assembly of intricate organic molecules. researchgate.net

Precursor for the Development of Novel Heterocyclic Systems

The structural framework of this compound is ideally suited for the synthesis of a wide variety of heterocyclic compounds. organic-chemistry.org Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of new synthetic routes to these systems is of paramount importance.

The ketone functional group in this compound can react with various dinucleophiles to form a range of five-, six-, and seven-membered rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. youtube.com Similarly, condensation with amidines or guanidines can produce pyrimidines. The presence of the 3-bromophenoxy group can influence the reactivity and regioselectivity of these cyclization reactions, and the bromine atom can be used for further functionalization of the resulting heterocyclic ring. msu.edu

Furthermore, the α-carbon to the ketone can be functionalized, for example, through halogenation or by forming an enolate, which can then participate in intramolecular cyclization reactions involving the aromatic ring, potentially leading to the formation of fused heterocyclic systems. The versatility of this compound as a precursor for heterocycles opens up avenues for the discovery of novel chemical entities with unique properties.

Exploration in the Synthesis of Bioactive Scaffolds and Pharmaceutical Intermediates

The phenoxy moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.govmdpi.com This suggests that compounds containing this structural motif are likely to exhibit favorable interactions with biological targets. The presence of the phenoxy group in this compound makes it an attractive starting material for the synthesis of new bioactive scaffolds and pharmaceutical intermediates. numberanalytics.com

The bromine atom on the phenyl ring provides a convenient point for modification through cross-coupling reactions, allowing for the rapid generation of a library of analogues with diverse substituents. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound. The ketone functionality can be transformed into other important functional groups found in pharmaceuticals, such as alcohols, amines, and oximes.

For instance, the reduction of the ketone to a secondary alcohol, followed by further reactions, can lead to the synthesis of β-amino alcohols, a common structural motif in many biologically active compounds. The combination of the phenoxy group, the flexible propanone linker, and the modifiable bromo-substituent makes this compound a promising platform for the development of new therapeutic agents targeting a wide range of diseases. nih.govacs.orgacs.orgnih.gov

Potential Applications in Polymer Chemistry and Advanced Materials Fabrication

Aromatic ketones are known to be valuable components in the synthesis of high-performance polymers due to their thermal stability and mechanical strength. americhem.com The structure of this compound suggests its potential as a monomer or a precursor for the fabrication of advanced materials. bohrium.com

The ketone group can participate in polymerization reactions, for example, through the formation of polyketones or by serving as a reactive site for polymer modification. nih.govnih.gov The presence of the aromatic rings from the phenoxy group can contribute to the rigidity and thermal stability of the resulting polymer chains.

Moreover, the bromine atom can be exploited for the synthesis of functional polymers. For example, it can serve as an initiation site for atom transfer radical polymerization (ATRP) or as a point of attachment for other functional groups to tailor the material's properties. The resulting polymers could find applications in areas such as specialty plastics, coatings, and membranes. Additionally, the unique combination of a flexible ether linkage and a rigid aromatic core could lead to materials with interesting liquid crystalline or self-assembly properties. bohrium.com The potential for creating novel materials with tailored properties makes this compound a compound of interest for materials scientists. azom.comwaseda.jpnumberanalytics.com

Investigation of Derivatives and Analogues of 1 3 Bromophenoxy Propan 2 One

Design and Synthesis of Structurally Modified Analogues

The synthesis of 1-(3-bromophenoxy)propan-2-one and its analogues is most commonly achieved via the Williamson ether synthesis. jk-sci.commasterorganicchemistry.comlibretexts.org This robust nucleophilic substitution reaction involves the reaction of a phenoxide ion with an alkyl halide. In this context, a substituted phenol (B47542) is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile, attacking a halogenated ketone (e.g., 1-chloropropan-2-one). jk-sci.commasterorganicchemistry.com The versatility of this method allows for systematic structural modifications at three key positions of the parent molecule.

Altering the position of the bromine atom on the phenyl ring can significantly impact the electronic properties and steric profile of the molecule. The synthesis of these isomers is straightforwardly accomplished by selecting the appropriate bromophenol isomer as the starting material in the Williamson ether synthesis. For instance, reacting 2-bromophenol (B46759) or 4-bromophenol (B116583) with 1-chloropropan-2-one under basic conditions yields 1-(2-bromophenoxy)propan-2-one (B1524407) and 1-(4-bromophenoxy)propan-2-one, respectively.

Table 1: Synthesis of Bromine Positional Isomers A representative table illustrating the synthesis of different bromine-substituted analogues.

| Starting Phenol | Product Analogue | Bromine Position | Expected Relative Yield |

|---|---|---|---|

| 2-Bromophenol | 1-(2-Bromophenoxy)propan-2-one | ortho | High |

| 3-Bromophenol (B21344) | This compound | meta | High |

| 4-Bromophenol | 1-(4-Bromophenoxy)propan-2-one | para | High |

Modifications to the ketone side chain are achieved by using different α-halo ketones in the Williamson ether synthesis with 3-bromophenol. Extending the carbon chain, introducing branching, or incorporating other functional groups can influence the molecule's lipophilicity, steric bulk, and metabolic stability. researchgate.net For example, using 1-chlorobutan-2-one (B1265656) would result in a 1-(3-bromophenoxy)butan-2-one analogue, extending the chain by one methylene (B1212753) group. Introducing branching can be accomplished with a reagent like 3-chloro-3-methylbutan-2-one. These modifications can be crucial for optimizing interactions with a specific biological target. nih.gov

Table 2: Synthesis of Side-Chain Modified Analogues A representative table showing the synthesis of analogues with altered propanone side chains.

| α-Halo Ketone Reagent | Resulting Side Chain | Product Analogue |

|---|---|---|

| 1-Chloropropan-2-one | -CH₂C(O)CH₃ | This compound |

| 1-Chlorobutan-2-one | -CH₂C(O)CH₂CH₃ | 1-(3-Bromophenoxy)butan-2-one |

| 1-Chloro-3-methylbutan-2-one | -CH₂C(O)CH(CH₃)₂ | 1-(3-Bromophenoxy)-3-methylbutan-2-one |

| 3-Chloro-3-methylbutan-2-one | -C(CH₃)₂C(O)CH₃ | 2-(3-Bromophenoxy)-2-methylpropan-2-one |

Introducing additional substituents onto the phenyl ring, besides the bromine atom, allows for the fine-tuning of electronic and steric properties. This is achieved by starting with a polysubstituted phenol. For example, beginning the synthesis with 3-bromo-4-methylphenol (B1336650) would yield 1-(3-bromo-4-methylphenoxy)propan-2-one. The nature of the additional substituent (electron-donating or electron-withdrawing) can profoundly alter the chemical reactivity and biological activity of the resulting analogue. Electron-withdrawing groups, for instance, can increase the acidity of the phenolic proton, potentially affecting reaction rates, while also influencing intermolecular interactions such as hydrogen bonding and π-stacking.

Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. univie.ac.atresearchgate.net For analogues of this compound, SAR studies would systematically correlate the structural modifications described above with a measured biological endpoint, such as antimicrobial activity or enzyme inhibition. nih.govnih.gov For instance, in many classes of bioactive compounds, lipophilicity is a key determinant of activity. nih.govnih.gov Moving the bromine from the meta to the para position, or adding an alkyl group to the ring or side chain, would increase the lipophilicity (logP value), which could enhance membrane permeability and, potentially, biological activity up to a certain point.

Structure-Property Relationship (SPR) studies focus on how molecular structure affects physical and chemical properties. Techniques like Surface Plasmon Resonance (SPR) can be employed to measure the binding kinetics (association and dissociation rates) of analogues to a target protein, providing insight into the structure-binding relationship. nih.govmdpi.com Altering substituents would change properties like solubility, melting point, and crystal packing, which are critical for drug development and material science applications.

Table 3: Hypothetical SAR Data for Antimicrobial Activity This table illustrates a potential SAR for a series of analogues against a bacterial strain, measured by Minimum Inhibitory Concentration (MIC). Lower MIC values indicate higher potency.

| Analogue | Modification | LogP (Calculated) | MIC (µg/mL) |

|---|---|---|---|

| A1 | This compound | 2.8 | 64 |

| A2 | 1-(4-Bromophenoxy)propan-2-one | 2.8 | 32 |

| A3 | 1-(2-Bromophenoxy)propan-2-one | 2.8 | 128 |

| A4 | 1-(3-Bromophenoxy)butan-2-one | 3.3 | 16 |

| A5 | 1-(3-Bromo-4-methylphenoxy)propan-2-one | 3.2 | 32 |

| A6 | 1-(3-Chlorophenoxy)propan-2-one | 2.5 | 64 |

From this hypothetical data, one might conclude that the para-bromo substitution (A2) is more favorable than meta (A1) or ortho (A3), possibly due to reduced steric hindrance. Increasing the side chain length and lipophilicity (A4) appears to significantly enhance activity.

Comparative Analysis of Reactivity and Biological Profiles of Analogues

The structural modifications introduced to the this compound scaffold lead to distinct chemical reactivities and biological profiles.

Reactivity: The electronic nature of the phenyl ring is highly dependent on the position and type of substituents.

Bromine Position: The ortho and para isomers are generally more susceptible to electrophilic attack at the positions activated by the phenoxy oxygen than the meta isomer. The reactivity of the ketone's α-protons can also be subtly influenced by the electronic effects transmitted through the ether linkage.

Side Chain: Steric bulk introduced near the ketone carbonyl, such as branching, can hinder nucleophilic attack at the carbonyl carbon, thus reducing the rate of reactions like hydrate (B1144303) formation or addition reactions. researchgate.net

Aryloxy Substituents: Additional electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring would make the ether oxygen less basic and could potentially make the ether bond more susceptible to cleavage under certain conditions. Conversely, electron-donating groups (e.g., methyl, methoxy) would enhance the nucleophilicity of the ring.

Biological Profiles: The biological activity of these analogues can vary significantly in terms of potency, selectivity, and even mechanism of action.

Potency: As suggested by SAR studies, factors like lipophilicity and specific steric and electronic interactions play a crucial role. An analogue with an optimal logP value and a shape complementary to a biological target's binding site will exhibit the highest potency. nih.gov

Selectivity: Minor structural changes can dramatically alter selectivity. For example, an analogue might inhibit one enzyme isoform over another due to a single positional change of a substituent. This is often related to exploiting small differences in the amino acid composition of the binding pockets.

Metabolic Stability: The propanone side chain and substituted phenyl ring are potential sites for metabolic transformation (e.g., hydroxylation, reduction). Altering these groups can block metabolic pathways, leading to a longer biological half-life. For instance, replacing a metabolically labile C-H bond with a C-F bond is a common strategy to enhance metabolic stability.

Table 4: Comparative Profile of Hypothetical Analogues A summary of the expected differences in properties between selected analogues.

| Analogue | Key Structural Feature | Expected Chemical Reactivity | Predicted Biological Profile |

|---|---|---|---|

| 1-(2-Bromophenoxy)propan-2-one | ortho-Bromo | High steric hindrance around ether linkage. | Potentially lower binding affinity due to steric clash. |

| 1-(4-Bromophenoxy)propan-2-one | para-Bromo | Electronically similar to ortho, less sterically hindered. | May exhibit higher potency if the para position is key for binding. |

| 1-(3-Bromophenoxy)butan-2-one | Longer alkyl chain | Slightly increased steric bulk at the ketone. | Increased lipophilicity may enhance membrane interaction and potency. |

| 1-(3-Bromo-4-nitrophenoxy)propan-2-one | Electron-withdrawing group | Deactivated phenyl ring; more acidic α-protons. | Altered electronic profile could change binding mode or target selectivity. |

Environmental Fate and Degradation Pathways of 1 3 Bromophenoxy Propan 2 One

Hydrolytic Degradation in Aquatic Environments

Hydrolysis is a key chemical reaction that can initiate the breakdown of organic compounds in aquatic systems. For 1-(3-Bromophenoxy)propan-2-one, the ether linkage is the primary site for potential hydrolytic cleavage. The rate of this reaction is influenced by factors such as water pH and temperature. In the case of phenoxy acid herbicides, which also contain an ether linkage, hydrolysis is a significant degradation pathway, particularly for their ester forms. This process leads to the formation of the corresponding phenoxy acids. nih.gov Generally, the rate of hydrolytic degradation increases with higher temperatures and in alkaline conditions. nih.gov While the ketone group in this compound may influence the reactivity of the ether bond, it is anticipated that under certain environmental conditions, particularly elevated pH, slow hydrolysis of the ether linkage could occur, leading to the formation of 3-bromophenol (B21344) and 1-hydroxypropan-2-one.

It is important to note that the stability of the carbon-bromine bond on the aromatic ring is generally high, and hydrolysis of this bond is not considered a primary degradation pathway under typical environmental conditions.

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Parent Compound | Predicted Hydrolysis Products |

|---|---|

| This compound | 3-Bromophenol, 1-Hydroxypropan-2-one |

Photodegradation Under Simulated Solar Irradiation

Photodegradation, or the breakdown of compounds by light, is a significant abiotic process for many organic pollutants in the environment. For brominated aromatic compounds, including BFRs, photodegradation can be a crucial transformation pathway. nih.gov Studies on various polybrominated diphenyl ethers (PBDEs) have shown that they can be photochemically degraded by both UV light and natural sunlight in different environmental matrices like organic solvents, water, soil, and sediment. nih.gov

A primary mechanism in the photodegradation of brominated aromatic compounds is reductive debromination, where bromine atoms are sequentially removed from the aromatic ring. researchgate.nete3s-conferences.org This process can lead to the formation of less brominated, and sometimes more persistent and toxic, degradation products. nih.gov The rate of photodegradation is influenced by the wavelength and intensity of light, as well as the presence of other substances in the environment that can act as photosensitizers. nih.gov For this compound, it is plausible that exposure to sunlight, particularly the UV component, would lead to the cleavage of the carbon-bromine bond, resulting in the formation of 1-(3-phenoxoy)propan-2-one and bromide ions. Further degradation of the aromatic ring and the propanone side chain could also occur.

Table 2: Potential Photodegradation Products of this compound

| Parent Compound | Potential Photodegradation Products |

|---|---|

| This compound | 1-(3-phenoxoy)propan-2-one, Bromide ions, Phenol (B47542), Propan-2-one derivatives |

Biodegradation Studies in Soil and Water Systems

Microbial degradation is a primary mechanism for the dissipation of many organic compounds in soil and water. nih.gov The biodegradability of this compound can be inferred from studies on phenoxyalkanoic acid herbicides and other ether-containing compounds.

Bacteria and fungi are the main groups of microorganisms responsible for the biodegradation of pesticides and other organic pollutants. academicjournals.orgacademicjournals.org For phenoxyalkanoic acid herbicides, microbial degradation is a key transformation process in aquatic environments. nih.gov The degradation often starts with the cleavage of the ether linkage, followed by the breakdown of the aromatic ring. For instance, some bacteria can utilize phenoxyalkanoic acids as their sole source of carbon and energy. nih.gov

In the case of this compound, it is likely that microorganisms capable of degrading aromatic ethers would initiate its breakdown. The initial step would likely be the enzymatic cleavage of the ether bond, yielding 3-bromophenol and 1-hydroxypropan-2-one. Subsequently, these intermediates would be further metabolized. The degradation of 3-bromophenol would likely proceed through hydroxylation of the aromatic ring to form a brominated catechol, followed by ring cleavage. The 1-hydroxypropan-2-one would likely be readily metabolized through central metabolic pathways.

Table 3: Postulated Microbial Transformation Pathway of this compound

| Step | Precursor | Enzymatic Action | Product(s) |

|---|---|---|---|

| 1 | This compound | Etherase/Monooxygenase | 3-Bromophenol + 1-Hydroxypropan-2-one |

| 2 | 3-Bromophenol | Dioxygenase | Brominated Catechol |

| 3 | Brominated Catechol | Dioxygenase | Ring Cleavage Products |

The kinetics of biodegradation describe the rate at which a compound is broken down by microorganisms. For many organic pollutants, including aromatic hydrocarbons, the degradation often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. researchgate.net However, other models, such as the Monod model, which accounts for microbial growth, may also be applicable.

Studies on the biodegradation of phenoxyalkanoic acid herbicides have shown that the rate of degradation can be influenced by factors such as the initial concentration of the herbicide, the presence of other organic compounds, and environmental conditions like temperature and pH. nih.gov For example, the degradation of some polycyclic aromatic hydrocarbons (PAHs) can be inhibited by the presence of other PAHs. nih.gov It is expected that the biodegradation of this compound would also be concentration-dependent and influenced by the surrounding environmental conditions and the composition of the microbial community.

Sorption and Leaching Potential in Various Environmental Matrices

The sorption of a chemical to soil and sediment particles significantly affects its mobility and bioavailability in the environment. Compounds that sorb strongly are less likely to leach into groundwater but may persist in the soil for longer periods. The sorption of brominated organic compounds, such as PBDEs, is largely influenced by the organic carbon content of the soil. nih.gov These compounds exhibit a high affinity for soil organic matter, leading to high organic carbon-normalized sorption coefficients (Koc). nih.gov

Given the structural similarities, this compound is expected to have a high sorption affinity for soils and sediments, particularly those with high organic matter content. This strong sorption would limit its mobility and potential for leaching into groundwater. The properties of both the chemical (e.g., hydrophobicity) and the soil (e.g., organic carbon content, clay content) will influence the extent of sorption. nih.govresearchgate.net Desorption of such compounds is often limited, indicating that they can accumulate in the topsoil layer. nih.gov

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. Like many halogenated organic compounds, BFRs are generally persistent in the environment. nih.gov Their persistence is a result of their chemical stability and resistance to degradation. The mobility of a chemical in the environment is determined by its partitioning behavior between different environmental compartments (air, water, soil, and biota).

Based on the properties of analogous compounds, this compound is likely to be moderately to highly persistent in the environment. Its degradation through hydrolysis, photolysis, and biodegradation is expected to be slow. Due to its anticipated strong sorption to soil and sediment, its mobility in the environment is expected to be low. nih.govmdx.ac.uk This suggests that the compound is unlikely to be transported over long distances in water but may accumulate in soil and sediment, acting as a long-term source of contamination. nih.govresearchgate.net

Table 4: Summary of Predicted Environmental Fate of this compound

| Environmental Process | Predicted Behavior |

|---|---|

| Hydrolytic Degradation | Slow, particularly in neutral pH conditions. |

| Photodegradation | Likely to occur, leading to debromination. |

| Biodegradation | Possible, initiated by ether cleavage. |

| Sorption | High affinity for soil and sediment organic matter. |

| Leaching Potential | Low. |

| Persistence | Moderately to highly persistent. |

| Mobility | Low. |

Laboratory Safety, Handling, and Waste Management Protocols for Research with 1 3 Bromophenoxy Propan 2 One

Detailed Hazard Assessment and Risk Mitigation Strategies

A thorough hazard assessment is the foundation of safe laboratory practice. For 1-(3-Bromophenoxy)propan-2-one, this involves understanding its intrinsic chemical hazards and implementing strategies to mitigate the associated risks.

Hazard Identification:

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards nih.gov:

Acute Toxicity, Oral (Category 4): Harmful if swallowed nih.gov.

Skin Irritation (Category 2): Causes skin irritation nih.gov.

Serious Eye Irritation (Category 2A): Causes serious eye irritation nih.gov.

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation nih.gov.

The primary hazards are associated with its irritant properties and acute oral toxicity.

Interactive Data Table: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | Exclamation Mark |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | Exclamation Mark |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |

Risk Mitigation Strategies:

To minimize the risks associated with these hazards, the following mitigation strategies should be implemented:

Engineering Controls: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Administrative Controls: Access to areas where this compound is used should be restricted to trained personnel. Clear signage indicating the presence of a hazardous substance should be posted. It is advisable to work with the smallest quantities of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.

Substitution: Where scientifically viable, the substitution of this hazardous chemical with a less hazardous alternative should be considered.

Development of Standard Operating Procedures (SOPs) for Safe Handling

A detailed Standard Operating Procedure (SOP) must be developed and followed by all personnel handling this compound. The SOP should include, at a minimum, the following sections:

Q & A

Q. What are the established synthetic routes for 1-(3-Bromophenoxy)propan-2-one, and how can reaction efficiency be optimized?

The synthesis typically involves bromination of phenoxyacetone derivatives. A common method includes:

- Friedel-Crafts acylation : Reacting 3-bromophenol with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Optimization strategies :

- Catalyst loading : Adjust AlCl₃ stoichiometry (1.2–1.5 equiv.) to balance reactivity and side-product formation.

- Solvent selection : Use dichloromethane or toluene for improved solubility and temperature control.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), ketone carbonyl (δ 2.1–2.3 ppm) .

- ¹³C NMR : Carbonyl carbon (δ 208–210 ppm), brominated aromatic carbons (δ 120–130 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 243.0 (C₉H₉BrO₂⁺).

- HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under nucleophilic substitution?

Discrepancies in reaction outcomes (e.g., competing elimination vs. substitution) may arise from:

- Steric effects : The 3-bromophenoxy group hinders nucleophilic attack at the ketone β-carbon.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while non-polar solvents promote elimination.

- Methodological approach :

- Use kinetic isotope effects (KIE) to distinguish between mechanisms.

- DFT calculations to model transition states and identify rate-limiting steps .

Q. What strategies improve the hydrolytic stability of this compound in aqueous media?

The compound’s stability varies with pH:

- Acidic conditions (pH < 3) : Rapid hydrolysis of the ketone to carboxylic acid derivatives.

- Neutral/basic conditions (pH 7–9) : Slower degradation via nucleophilic attack on the carbonyl.

- Mitigation strategies :

- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to deactivate the carbonyl.

- Formulation : Encapsulate in cyclodextrins or liposomes to shield reactive sites .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Continuous flow chemistry : Enhances heat/mass transfer, reducing side reactions (e.g., di-bromination).

- Catalyst recycling : Immobilize AlCl₃ on mesoporous silica to improve reusability.

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and optimize endpoint determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.